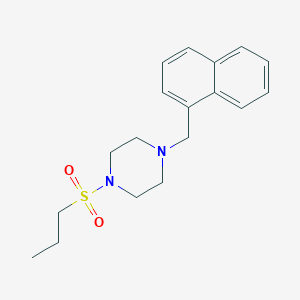

1-(Naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine

CAS No.:

Cat. No.: VC14632306

Molecular Formula: C18H24N2O2S

Molecular Weight: 332.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H24N2O2S |

|---|---|

| Molecular Weight | 332.5 g/mol |

| IUPAC Name | 1-(naphthalen-1-ylmethyl)-4-propylsulfonylpiperazine |

| Standard InChI | InChI=1S/C18H24N2O2S/c1-2-14-23(21,22)20-12-10-19(11-13-20)15-17-8-5-7-16-6-3-4-9-18(16)17/h3-9H,2,10-15H2,1H3 |

| Standard InChI Key | PMHDTDZMYTXCAD-UHFFFAOYSA-N |

| Canonical SMILES | CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |

Introduction

Chemical Identity and Molecular Characterization

Basic Structural Information

1-(Naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine belongs to the piperazine class of heterocyclic organic compounds, distinguished by a six-membered ring containing two nitrogen atoms. The substitution pattern of this derivative introduces both hydrophobic (naphthalene) and polar (sulfonyl) groups, which influence its physicochemical and biological behavior.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 332.5 g/mol |

| IUPAC Name | 1-(naphthalen-1-ylmethyl)-4-propylsulfonylpiperazine |

| Canonical SMILES | CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |

| InChI Key | PMHDTDZMYTXCAD-UHFFFAOYSA-N |

The naphthalene group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the sulfonyl group contributes to hydrogen bonding and electrostatic interactions with biological targets .

Synthetic Methodologies

Key Reaction Pathways

The synthesis of 1-(Naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine involves multi-step protocols common to piperazine derivatives. Source highlights the use of Ugi-Smiles and Curtius reactions to introduce sulfonyl groups, while the naphthalene-methyl moiety is typically added via nucleophilic substitution or reductive amination. A patent (Source ) describes a two-stage process for analogous compounds:

-

Condensation: 1-Naphthol reacts with a propylsulfonyl-containing intermediate.

-

Ring Formation: The intermediate undergoes cyclization with piperazine under basic conditions.

Table 2: Comparative Synthesis Routes

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Ugi-Smiles Reaction | 65–78 | High regioselectivity | Requires anhydrous conditions |

| Two-Stage Condensation | 45–60 | Scalability | Low yield in second step |

The propylsulfonyl group is introduced via sulfonation of propanethiol, followed by oxidation to the sulfone. Purification often involves column chromatography or recrystallization from isopropanol .

Structural and Electronic Features

Conformational Analysis

The piperazine ring adopts a chair conformation, with the sulfonyl group occupying an equatorial position to minimize steric hindrance. Density functional theory (DFT) calculations predict that the naphthalene moiety induces slight ring puckering, altering electron distribution across the molecule.

Spectroscopic Data

-

NMR: -NMR signals at δ 2.8–3.2 ppm correspond to piperazine protons, while aromatic naphthalene protons appear at δ 7.4–8.2 ppm.

-

IR: Strong absorption bands at 1120 cm (S=O stretch) and 3050 cm (C-H aromatic).

| Target | Proposed Interaction | Potential Therapeutic Use |

|---|---|---|

| 5-HT Receptor | Partial agonism | Anxiety, depression |

| PDE5 Enzyme | Competitive inhibition | Cardiovascular diseases |

| α-Adrenoreceptor | Antagonism | Hypertension |

Comparative Analysis with Related Compounds

1-Naphthalen-1-ylmethyl-piperazinehydrochloride

This analog lacks the sulfonyl group but shares the naphthalene-methyl substitution (Source). It demonstrates weaker receptor affinity due to reduced polarity, underscoring the importance of the sulfonyl moiety in target engagement .

1-(1-Naphthyl)piperazine (NPP)

NPP (Source ) is a simpler derivative used to study serotonin pathways. Unlike 1-(Naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine, NPP cannot form sulfonyl-mediated hydrogen bonds, limiting its utility in enzyme inhibition .

Applications and Future Directions

Therapeutic Development

The compound’s dual hydrophobic-polar architecture positions it as a candidate for central nervous system (CNS) drugs and enzyme inhibitors. Preclinical studies should prioritize:

-

ADMET Profiling: Assessing bioavailability and metabolic stability.

-

Target Validation: Screening against kinase and GPCR libraries.

Industrial Synthesis

Optimizing the Ugi-Smiles route could improve yields above 80%, making large-scale production feasible for clinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume